N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-quinolin-2-ylsulfanylpropanamide
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Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-quinolin-2-ylsulfanylpropanamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-quinolin-2-ylsulfanylpropanamide typically involves the cyclocondensation of electrophilically activated nitroalkanes with thiosemicarbazides or thiohydrazides . This reaction proceeds via the electrophilic activation of nitroalkanes in the presence of polyphosphoric acid, followed by nucleophilic attack with thiosemicarbazides to form the thiadiazole ring . The reaction conditions usually involve heating the reactants in a suitable solvent such as ethanol, with the addition of a base like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-quinolin-2-ylsulfanylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-quinolin-2-ylsulfanylpropanamide involves its interaction with specific molecular targets and pathways. The thiadiazole moiety is known to interact with various enzymes and receptors, leading to its diverse biological activities. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to its antimicrobial effects . Additionally, the compound’s ability to modulate neurotransmitter levels in the brain contributes to its anticonvulsant properties .
Comparison with Similar Compounds
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-quinolin-2-ylsulfanylpropanamide can be compared with other thiadiazole derivatives such as:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide: This compound has similar structural features but differs in its biological activities and applications.
N-(4-nitrophenyl)acetohydrazonoyl bromide: Another thiadiazole derivative with distinct chemical properties and uses.
5-phenyl-N-(4-tolyl)-1,3,4-thiadiazole-2-amine: Known for its cytotoxic activity against cancer cells.
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-quinolin-2-ylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c1-3-13-19-20-16(23-13)18-15(21)10(2)22-14-9-8-11-6-4-5-7-12(11)17-14/h4-10H,3H2,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIIFCMASYFVGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(C)SC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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